![molecular formula C21H25FN4O3 B2376010 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 1049475-56-0](/img/structure/B2376010.png)
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
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Overview
Description
“N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs .
Molecular Structure Analysis
The exact molecular structure of this compound would require more specific information or advanced analytical techniques to determine. Typically, techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) are used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Piperazine derivatives are known to participate in a variety of chemical reactions .Scientific Research Applications
Monoamine Oxidase Inhibitor
The compound has been evaluated for its monoamine oxidase (MAO) -A and -B inhibitory activities . This suggests potential applications in the treatment of neurological disorders, as MAO inhibitors are often used in the treatment of depression and Parkinson’s disease.
Piperazine Derivative Synthesis
The compound is a derivative of piperazine, and its synthesis involves several methods including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . These methods could be used in the synthesis of other piperazine derivatives with potential applications in pharmaceuticals and materials science.
Illicit Substance Detection
The compound’s structure suggests it may be a type of piperazine, a class of compounds sometimes used illicitly. Therefore, it could potentially be used in the development of methods for the identification and analysis of illicit substances .
Pharmacological Research
Given its potential as a MAO inhibitor, the compound could be used in pharmacological research to study the effects of MAO inhibition on various neurological conditions .
Drug Development
The compound’s potential as a MAO inhibitor and its piperazine structure suggest it could be used in the development of new drugs for the treatment of neurological disorders .
Chemical Reaction Studies
The methods used in the synthesis of this compound could be studied to gain a better understanding of the chemical reactions involved, potentially leading to the development of new synthetic methods .
Mechanism of Action
Target of Action
Compounds with a piperazine moiety are known to have a wide range of biological and pharmaceutical activity . They are found in drugs such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Piperazine derivatives are known to interact with a variety of disease states, suggesting they may affect multiple biochemical pathways .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .
properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3/c1-29-17-8-6-16(7-9-17)24-21(28)20(27)23-10-11-25-12-14-26(15-13-25)19-5-3-2-4-18(19)22/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZBUPCNDKUDJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide |
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